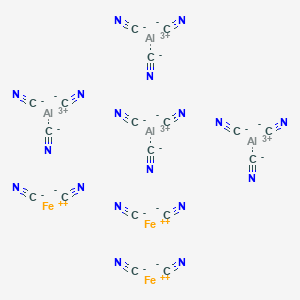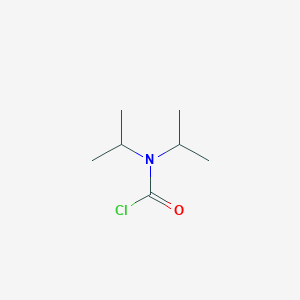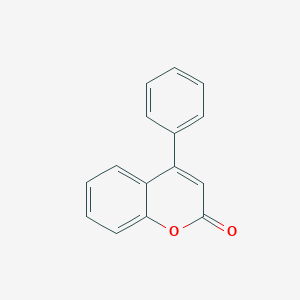![molecular formula C12H9NO3 B096009 4-NITRO-[1,1'-BIPHENYL]-3-OL CAS No. 18062-89-0](/img/structure/B96009.png)
4-NITRO-[1,1'-BIPHENYL]-3-OL
Vue d'ensemble
Description
(1,1’-Biphenyl)-3-ol, 4-nitro- is an organic compound with the molecular formula C12H9NO2. It is also known by other names such as 4-Nitrobiphenyl and 4-Nitrodiphenyl . This compound is characterized by a biphenyl structure with a hydroxyl group at the 3-position and a nitro group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-3-ol, 4-nitro- typically involves the nitration of biphenyl compounds. One common method is the nitration of biphenyl using nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position .
Industrial Production Methods
Industrial production of (1,1’-Biphenyl)-3-ol, 4-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(1,1’-Biphenyl)-3-ol, 4-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic medium.
Substitution: Halogenating agents, Friedel-Crafts catalysts.
Major Products Formed
Reduction: 4-Aminobiphenyl
Oxidation: 4-Nitrobenzophenone
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
(1,1’-Biphenyl)-3-ol, 4-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1,1’-Biphenyl)-3-ol, 4-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrobiphenyl: Similar structure but lacks the hydroxyl group at the 3-position.
4-Nitrodiphenylamine: Contains an amino group instead of a hydroxyl group.
4-Nitrobenzophenone: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
(1,1’-Biphenyl)-3-ol, 4-nitro- is unique due to the presence of both a hydroxyl group and a nitro group on the biphenyl structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
18062-89-0 |
|---|---|
Formule moléculaire |
C12H9NO3 |
Poids moléculaire |
215.2 g/mol |
Nom IUPAC |
2-nitro-5-phenylphenol |
InChI |
InChI=1S/C12H9NO3/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,14H |
Clé InChI |
HYPKGPVDQYUOSV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])O |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])O |
| 18062-89-0 | |
Solubilité |
1.39e-04 M |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

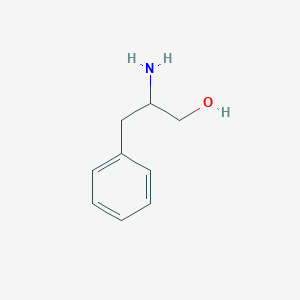




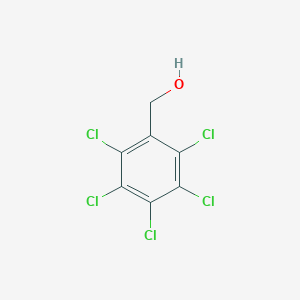


![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)
